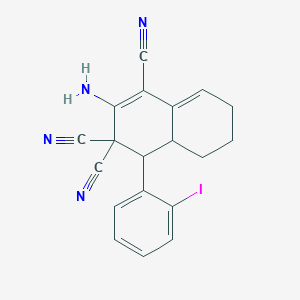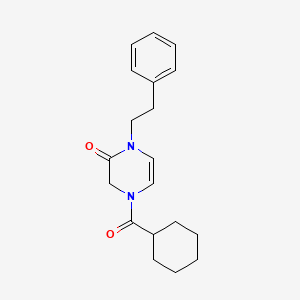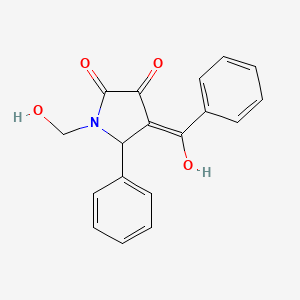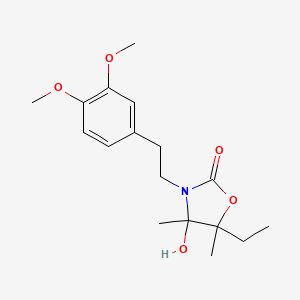![molecular formula C16H13N7OS B4290355 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide](/img/structure/B4290355.png)
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide
Overview
Description
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a pyrimidinylacetamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures to form intermediates. These intermediates are then subjected to further reactions, such as hydrazination and cyclization, to form the triazinoindole core.
Chemical Reactions Analysis
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide involves its ability to chelate metal ions, particularly iron. By binding to iron ions, the compound can disrupt essential cellular processes that depend on iron, such as DNA synthesis and repair, cell proliferation, and apoptosis. This disruption leads to the inhibition of cancer cell growth and induction of cell death through apoptosis .
Comparison with Similar Compounds
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide can be compared to other triazinoindole derivatives, such as:
5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine: This compound shares the triazinoindole core but lacks the pyrimidinylacetamide moiety, resulting in different biological activities.
5H-[1,2,4]triazino[5,6-b]indole-3-thiol:
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This compound features a naphthalene moiety, which enhances its DNA-binding properties and potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-11-6-3-2-5-10(11)13-14(23)20-16(22-21-13)25-9-12(24)19-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H,17,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNGLHLIZSLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,3,3-Tetrafluoropropyl 6-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B4290312.png)
![ETHYL 2-(2-{[(2E)-3-(4-NITROPHENYL)PROP-2-ENOYL]OXY}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290314.png)
![BUTYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZIMIDAZOLE-1-CARBOXYLATE](/img/structure/B4290316.png)

![N-(4-{[2-(13-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B4290324.png)
METHYL}-2-PHENYLACETAMIDE](/img/structure/B4290330.png)
![methyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4290338.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290346.png)
![ETHYL 2-(2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290349.png)
![4-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290359.png)

![2-[(4-Methylbenzyl)sulfanyl]-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B4290372.png)

